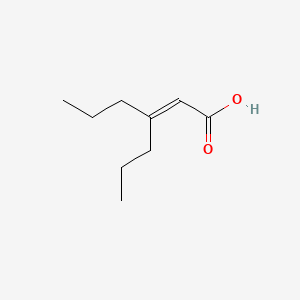

3-丙基己-2-烯酸

描述

3-Propylhex-2-enoic acid is a compound that falls within the category of substituted prop-2-enoic acids. These compounds are characterized by a double bond in the 2-position and a substituent in the 3-position of the propenoic acid structure. The specific substituents and their arrangements can significantly influence the chemical and physical properties of these acids, as well as their potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 3,3-disubstituted prop-2-enoic acids, which are closely related to 3-propylhex-2-enoic acid, can be achieved through palladium-catalyzed cross-coupling reactions. This method involves the use of 3-substituted 3-iodobut-2-enoic acids and various organometallic reagents, with dichlorobis(acetonitrile)palladium(II) as a catalyst and DMF as a solvent, to selectively prepare the desired products under mild experimental conditions . Another approach for synthesizing (E)-3-acylprop-2-enoic acids involves the acid-catalyzed isomerization of corresponding 3-acylprop-2-ynal acetals, providing a rapid and general access to these compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-propylhex-2-enoic acid has been extensively studied using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For instance, the crystal structure of (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid is stabilized by intramolecular N-H···O and O-H···O hydrogen bonds, as well as intermolecular C-H···O and C-H···π interactions . Similarly, the structure of (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride is analyzed for its conformational behavior and stability, with insights provided by HOMO and LUMO analysis and NBO analysis .

Chemical Reactions Analysis

The chemical reactivity of substituted prop-2-enoic acids can be influenced by the presence of different functional groups and substituents. For example, the (Z) and (E) isomers of 3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid derivatives exhibit different reactivities, with the (E) isomers being obtained through isomerization of the (Z) isomers by heating under reflux in acetic acid . The presence of substituents such as the trifluoromethyl group in (Z)-3-phenyl-2-(trifluoromethyl)prop-2-enoic acid also affects the molecule's conformation and the formation of hydrogen-bonded dimers .

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted prop-2-enoic acids are diverse and can be tailored for specific applications. For instance, the nonlinear optical (NLO) activity of certain derivatives has been confirmed through experimental and theoretical studies, indicating their potential use in optical materials . The vibrational spectra and hyperpolarizability of these compounds are also of interest, with some showing significant NLO properties compared to standard materials like urea . Additionally, the synthesis and biological activity of various isomers have been explored, with some showing significant anti-inflammatory activity .

科学研究应用

抗炎药物中的代谢合成

研究表明,3-丙基己-2-烯酸衍生物,如己-5-烯酸,可以通过β-氧化代谢产生,并用于合成抗炎药物。 Gillard和Belanger(1987)的研究突出了使用6-己-5-烯酸衍生物的吲哚美辛在体内可以实现持续镇痛作用,同时循环血浆中的游离药物水平较低 (Gillard & Belanger, 1987)。

干扰调节途径

与3-丙基己-2-烯酸化学相关的丙戊酸对各种调节机制产生显著影响。Kostrouchová等人(2007)讨论了其对细胞生长、分化、凋亡以及癌细胞和肿瘤的免疫原性的影响。该研究揭示了丙戊酸对抗癌药物和了解并靶向癌细胞调节途径的分子工具的潜力 (Kostrouchová, Kostrouch, & Kostrouchová, 2007)。

钯催化的交叉偶联在化学合成中的应用

Abarbri等人(2002)展示了3-丙基己-2-烯酸衍生物在化学合成中的应用。具体来说,使用3-取代的3-碘丁-2-烯酸与各种有机金属试剂的钯催化交叉偶联可实现3,3-二取代丙-2-烯酸的选择性制备 (Abarbri, Thibonnet, Parrain, & Duchěne, 2002)。

晶体学中的结构研究

Venkatesan等人(2016)利用X射线晶体学、光谱学和量子化学计算对与3-丙基己-2-烯酸相关的化合物进行了结构研究。这项研究强调了在理解分子结构和相互作用方面这类化合物的重要性 (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016)。

安全和危害

属性

IUPAC Name |

3-propylhex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-5-8(6-4-2)7-9(10)11/h7H,3-6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCKTTNJLDJGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CC(=O)O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207856 | |

| Record name | 2-Hexenoic acid, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Propylhex-2-enoic acid | |

CAS RN |

59117-27-0 | |

| Record name | 2-Hexenoic acid, 3-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059117270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenoic acid, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

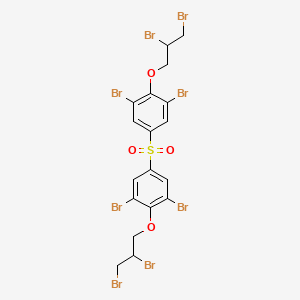

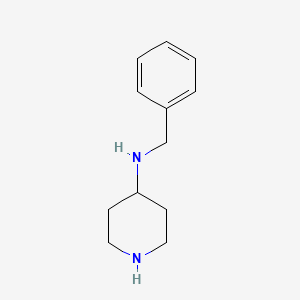

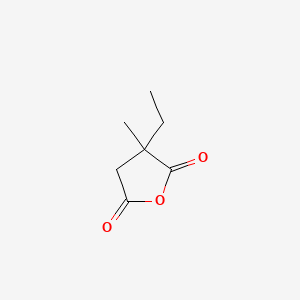

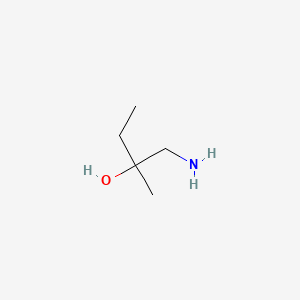

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。